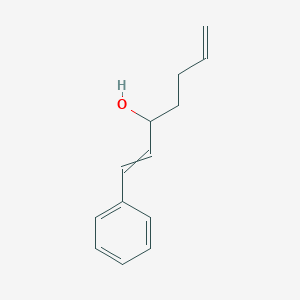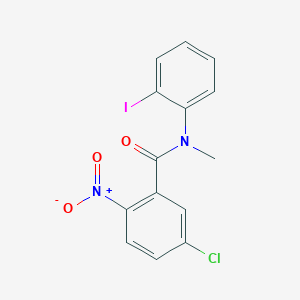
Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- is a chemical compound with the molecular formula C14H12ClIN2O It is known for its unique structural features, which include a benzamide core substituted with chloro, iodo, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor benzamide compound followed by halogenation. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert nitro groups to amines.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and iodo substituents can also influence the compound’s reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl-
- 2-amino-5-chloro-N-(2-iodophenyl)benzamide
Uniqueness
Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- is unique due to the presence of both chloro and iodo substituents along with a nitro group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
826991-67-7 |
|---|---|
Molekularformel |
C14H10ClIN2O3 |
Molekulargewicht |
416.60 g/mol |
IUPAC-Name |
5-chloro-N-(2-iodophenyl)-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C14H10ClIN2O3/c1-17(13-5-3-2-4-11(13)16)14(19)10-8-9(15)6-7-12(10)18(20)21/h2-8H,1H3 |
InChI-Schlüssel |
FECRBOMESGBALZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1I)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


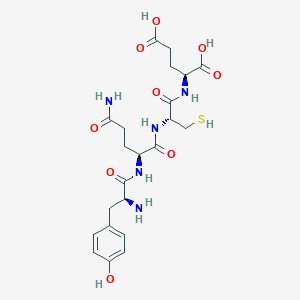
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
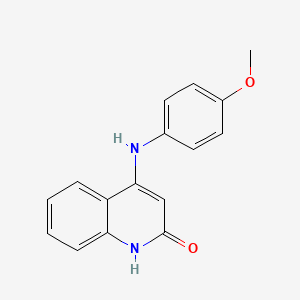
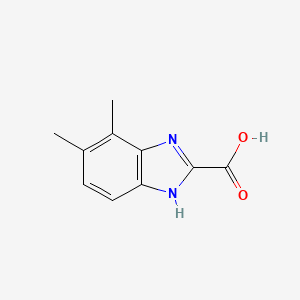
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
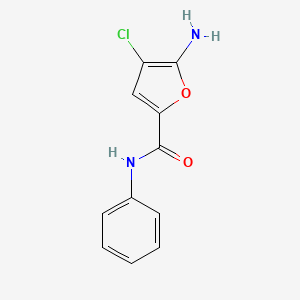

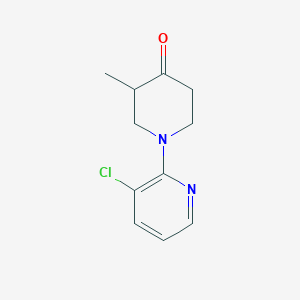
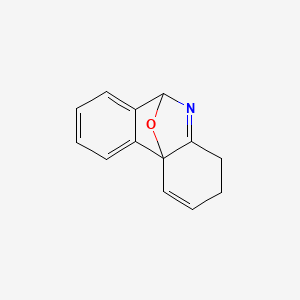
![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
